6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
CAS No.: 1378606-06-4
Cat. No.: VC0047498
Molecular Formula: C6H8N2O
Molecular Weight: 124.143
* For research use only. Not for human or veterinary use.
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol - 1378606-06-4](/images/no_structure.jpg)
Specification
CAS No. | 1378606-06-4 |
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Molecular Formula | C6H8N2O |
Molecular Weight | 124.143 |
IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Standard InChI | InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2 |
Standard InChI Key | OLXNUSXUUWAEGE-UHFFFAOYSA-N |
SMILES | C1C(CN2C1=NC=C2)O |
Introduction
Chemical Identity and Structure
Basic Identification
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a small heterocyclic molecule containing fused pyrrole and imidazole rings with a hydroxyl group at the 6-position. The compound is characterized by several key identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Parameter | Value |
---|---|
CAS Number | 1378606-06-4 |
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
SMILES | C1C(CN2C1=NC=C2)O |
InChI | InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2 |
InChI Key | OLXNUSXUUWAEGE-UHFFFAOYSA-N |
Structural Characteristics
The compound features a bicyclic structure with a 5,5-fused ring system. The core structure consists of a partially saturated pyrrolo[1,2-a]imidazole system with a hydroxyl group (-OH) at the 6-position. The molecule contains two nitrogen atoms in the imidazole ring, with one participating in the ring fusion. The pyrrole ring is partially saturated, contributing to the compound's unique chemical properties and reactivity profile .
Stereochemistry
An important aspect of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is its stereochemistry at the 6-position where the hydroxyl group is attached. The compound exists in two stereoisomeric forms:
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(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS: 1219019-23-4)
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(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS: 196862-45-0)
These stereoisomers have distinct chemical behaviors and may serve different purposes in synthetic pathways .
Table 2: Comparison of Stereoisomers
Parameter | (6S)-Isomer | (6R)-Isomer |
---|---|---|
CAS Number | 1219019-23-4 | 196862-45-0 |
InChI Key | OLXNUSXUUWAEGE-YFKPBYRVSA-N | OLXNUSXUUWAEGE-RXMQYKEDSA-N |
Synthetic Role | Intermediate for (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine | Intermediate for (6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |
Physical and Chemical Properties
Physical State and Appearance
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is typically available as a solid at room temperature. Commercial preparations generally maintain a purity standard of >95%, which is necessary for use in pharmaceutical and synthetic applications .
Solubility and Solution Preparation
The compound exhibits specific solubility characteristics that influence its handling in laboratory settings. While comprehensive solubility data across various solvents is limited in the available literature, guidance for solution preparation is documented. For research applications, stock solutions can be prepared according to the parameters in Table 3 .
Table 3: Stock Solution Preparation Guidelines for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 8.0554 mL | 40.2771 mL | 80.5542 mL |
5 mM | 1.6111 mL | 8.0554 mL | 16.1108 mL |
10 mM | 0.8055 mL | 4.0277 mL | 8.0554 mL |
To optimize solubility for difficult preparations, heating the sample to 37°C followed by ultrasonic bath treatment is recommended. Prepared stock solutions should be stored appropriately to prevent degradation: at -80°C for up to 6 months or at -20°C for up to 1 month .
Synthesis Methods
Historical Development
The development of synthetic methods for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has evolved over time. One significant breakthrough was the development of a four-step synthesis pathway for the (S)-stereoisomer, which involves:
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Silylation of 4-hydroxypyrrolidin-2-one
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Transformation of the silylated derivative into a cyclic imidate
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Subsequent amination with an appropriate aminoacetal
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Final cyclization of the resulting amidine
This synthetic route represented an important advancement in accessing this compound and related structures in a stereochemically controlled manner .
Current Synthetic Approaches
Contemporary approaches to synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and related derivatives have been expanded to include various methodologies. The Marckwald reaction has been utilized for the preparation of related 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, which could be adapted for the target compound. This two-step procedure offers high yields and scalability for bulk production .
Additional synthetic strategies include:
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Cyclization of appropriately substituted precursors
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Stereoselective reduction approaches
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Ring-forming reactions from acyclic precursors
These methods have contributed to the accessibility of both the racemic compound and its specific stereoisomers for research applications .
Chemical Reactivity
Functional Group Transformations
The hydroxyl group at the 6-position of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol serves as a key functional handle for further chemical transformations. This group can undergo various reactions typical of secondary alcohols:
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Oxidation to form the corresponding ketone
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Substitution reactions to introduce other functional groups
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Elimination reactions to form unsaturated derivatives
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Esterification or etherification reactions
These transformations allow the compound to serve as a versatile building block in the synthesis of more complex structures .
Heterocyclic Reactivity
As a heterocyclic compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol also exhibits reactivity patterns associated with its imidazole and pyrrole ring systems:
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Substitution reactions at various positions of the heterocyclic rings
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Ring-opening reactions under specific conditions
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Oxidation or reduction reactions affecting the ring system
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Condensation reactions leading to extended conjugated systems
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Cyclization reactions forming different heterocyclic compounds or fused ring systems
These reaction pathways further enhance the utility of this compound in synthetic organic chemistry .
Applications and Significance
Role in Pharmaceutical Synthesis
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol serves as a crucial intermediate in the synthesis of pharmaceutically relevant compounds. The stereoisomers play specific roles:
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(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is used as an intermediate for the synthesis of (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
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(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is utilized as an intermediate for the synthesis of (6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
These amine derivatives have potential applications in pharmaceutical development .
Pharmacological Relevance
While specific pharmacological data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol itself is limited in the available literature, related compounds in the pyrroloimidazole class have demonstrated significant bioactivity. Novel pyrroloimidazoles have been identified as potent partial agonists of the alpha(1A) adrenergic receptor, exhibiting good selectivity over other receptor subtypes including alpha(1B), alpha(1D), and alpha(2A) .
Some pyrroloimidazole derivatives, particularly those containing pyrimidine moieties, have shown attractive central nervous system (CNS) drug-like properties, including good membrane permeability without evidence of P-glycoprotein-mediated efflux. These characteristics make the broader class of compounds promising candidates for drug development .
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